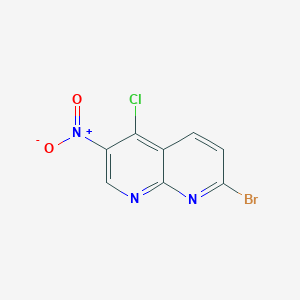
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine typically involves multistep reactions starting from readily available precursors. One common method involves the bromination and chlorination of 1,8-naphthyridine, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern on the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 2-amino-5-chloro-6-nitro-1,8-naphthyridine.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Applications De Recherche Scientifique
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Materials Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in various biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-chloro-1,8-naphthyridine
- 2-Bromo-6-nitro-1,8-naphthyridine
- 5-Chloro-6-nitro-1,8-naphthyridine
Uniqueness
2-Bromo-5-chloro-6-nitro-1,8-naphthyridine is unique due to the specific combination of bromine, chlorine, and nitro substituents on the naphthyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H3BrClN3O2 |
|---|---|
Poids moléculaire |
288.48 g/mol |
Nom IUPAC |
2-bromo-5-chloro-6-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C8H3BrClN3O2/c9-6-2-1-4-7(10)5(13(14)15)3-11-8(4)12-6/h1-3H |
Clé InChI |
ZJQJYNRCCXBNTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


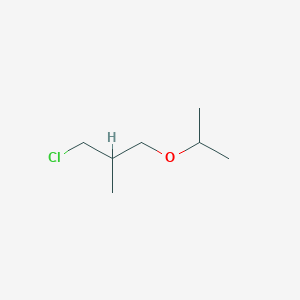
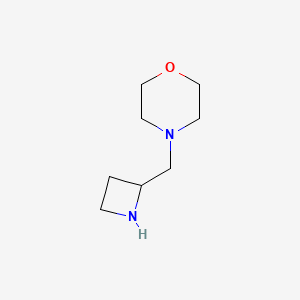
methanol](/img/structure/B13186258.png)
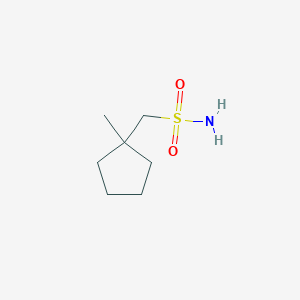

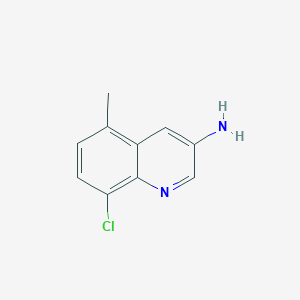
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
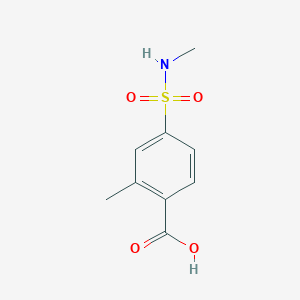
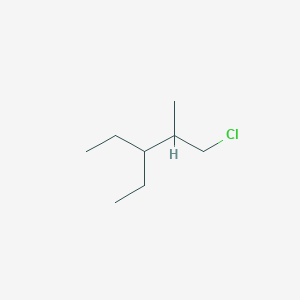
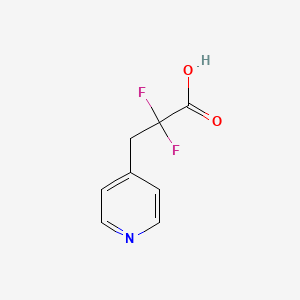
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
